

# Application Notes and Protocols: N-Formylation of Amines using Formyl Acetate

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Compound of Interest					
Compound Name:	Formyl acetate				
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### Introduction

N-formylation is a fundamental transformation in organic synthesis, crucial for the introduction of a formyl group onto a nitrogen atom. The resulting formamides are valuable intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and other fine chemicals. They can serve as protecting groups for amines, precursors for isocyanides, and are key components in Vilsmeier-Haack reactions. Among the various formylating agents, **formyl acetate** (acetic formic anhydride) stands out as a highly reactive and efficient option.[1][2] Due to its thermal instability, **formyl acetate** is most commonly generated in situ from formic acid and acetic anhydride.[1][3][4] This protocol provides a detailed procedure for the N-formylation of a broad range of amines using in situ generated **formyl acetate**, a method celebrated for its rapid reaction times and high yields.[1]

## **Reagent Preparation and Handling**

**Formyl Acetate** (in situ generation): The reactive formylating agent, **formyl acetate**, is prepared by the reaction of formic acid and acetic anhydride.[1][3] This mixture is highly effective for the formylation of amines.

Synthesis of Isolated Formyl Acetate (Optional):



While in situ generation is preferred for immediate use, **formyl acetate** can be synthesized and isolated. A common method involves the reaction of sodium formate with acetyl chloride in anhydrous diethyl ether.[4][5]

Procedure for Synthesis of Isolated **Formyl Acetate**: A dry, three-necked, round-bottomed flask equipped with a stirrer, thermometer, reflux condenser with a calcium chloride tube, and a dropping funnel is charged with sodium formate and anhydrous diethyl ether. Acetyl chloride is added rapidly while maintaining the temperature at 23–27°C. The mixture is stirred for several hours to ensure complete reaction. The mixture is then filtered, and the ether is removed by distillation at reduced pressure. The residue is distilled to yield colorless acetic formic anhydride.[5]

#### Safety and Handling:

- Formic Acid: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Acetic Anhydride: Corrosive and a lachrymator. It should also be handled in a fume hood with appropriate PPE.
- **Formyl Acetate**: Thermally unstable and can decompose, evolving carbon monoxide.[4] It should be stored at low temperatures (e.g., 4°C) in a vented container and handled with care in a well-ventilated fume hood.[5]

# Experimental Protocol: N-Formylation of Amines with in situ Generated Formyl Acetate

This protocol is adapted from a highly efficient, one-pot procedure that has been shown to be effective for a wide range of amines, including simple alkyl, aromatic, multifunctional, and sterically hindered substrates.[1]

#### Materials:

- Amine substrate
- Formic acid (≥95%)



- Acetic anhydride
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or diethyl ether)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Cooling bath (e.g., acetone/dry ice)
- Standard work-up and purification equipment

#### Procedure:

- Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the amine substrate (1.0 equivalent) and a suitable anhydrous solvent.
- Generation of **Formyl Acetate**: In a separate flask, prepare the **formyl acetate** reagent by carefully adding acetic anhydride (1.5 equivalents) to formic acid (2.0 equivalents) at a low temperature (e.g., 0°C). Stir the mixture for 10-15 minutes.
- N-Formylation Reaction: Cool the solution of the amine substrate to -20°C using a cooling bath. To this cooled solution, add the freshly prepared **formyl acetate** solution dropwise.
- Reaction Monitoring: The reaction is typically very fast, often reaching completion in less than 15 minutes.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by the slow addition of a
  saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the
  aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
   Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
  concentrate under reduced pressure.
- Purification: The crude product is often of high purity.[2] If necessary, further purification can be achieved by column chromatography on silica gel.



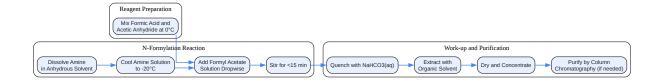
## **Data Presentation: Substrate Scope and Yields**

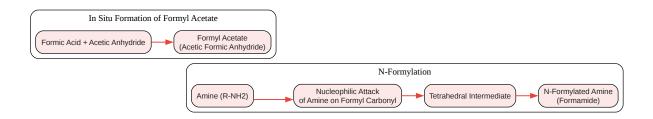
The in situ generation of **formyl acetate** is a versatile method for the N-formylation of a wide range of amines, consistently providing high to quantitative yields.

Entry	Amine Substrate	Amine Type	Reaction Time	Yield (%)	Citation
1	Aniline	Aromatic Primary	< 15 min	97-100	[1]
2	Benzylamine	Aliphatic Primary	< 15 min	97-100	[1]
3	tert- Butylamine	Sterically Hindered Primary	< 15 min	97-100	[1]
4	Morpholine	Secondary	< 15 min	97-100	[1]
5	Amino Acids	Multifunctiona I	Not Specified	78-90	[1]
6	2- Aminobenzon itrile	Aromatic Primary	16 h (at 60°C)	77	[6]
7	2,6-Dichloro- 4-nitroaniline	Aromatic Primary	Not Specified	64	[6]
8	2-Amino-3- picoline	Heterocyclic Primary	Not Specified	82	[6]
9	2- Aminobenzot hiazole	Heterocyclic Primary	Not Specified	70	[6]

## **Mandatory Visualizations**







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